Spectroscopic Data of 4'-Formyl-biphenyl-3-carbonitrile: An In-depth Technical Guide
Spectroscopic Data of 4'-Formyl-biphenyl-3-carbonitrile: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic compound, presents a unique scaffold with potential applications in medicinal chemistry and organic electronics. Its structure, featuring a biphenyl core with strategically placed formyl and cyano groups, necessitates a thorough spectroscopic elucidation to confirm its identity and purity. This guide provides a comprehensive overview of the spectroscopic data for 4'-Formyl-biphenyl-3-carbonitrile (C₁₄H₉NO, Molecular Weight: 207.23 g/mol ), offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.
Chemical Structure
Figure 1: Chemical structure of 4'-Formyl-biphenyl-3-carbonitrile.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4'-Formyl-biphenyl-3-carbonitrile, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, influenced by the electron-withdrawing nature of the formyl and cyano groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehydic proton (-CHO) |
| ~8.0 - 8.1 | m | 3H | Aromatic protons ortho to -CHO and proton between two EWGs |
| ~7.8 - 7.9 | m | 3H | Aromatic protons meta to -CHO and ortho to -CN |
| ~7.6 - 7.7 | t | 1H | Aromatic proton para to -CN |
| ~7.5 - 7.6 | t | 1H | Aromatic proton meta to -CN |
Note: Predicted chemical shifts are based on computational models and analysis of similar biphenyl derivatives. Actual experimental values may vary slightly.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4'-Formyl-biphenyl-3-carbonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the free induction decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
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Integrate the signals to determine the relative number of protons.
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Interpretation of the ¹H NMR Spectrum
The downfield shift of the aldehydic proton to ~10.1 ppm is highly characteristic and a key identifier of the formyl group. The aromatic region will display a complex pattern of overlapping multiplets due to the coupling between the non-equivalent protons on the two phenyl rings. The protons on the formyl-substituted ring are expected to be more deshielded (shifted further downfield) due to the strong electron-withdrawing effect of the aldehyde. Protons ortho to the formyl and cyano groups will experience the most significant deshielding. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign the proton-proton coupling networks within each aromatic ring.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~145 | Quaternary carbon attached to -CHO |
| ~138 | Quaternary carbon of the biphenyl linkage (formyl-ring side) |
| ~135 | Quaternary carbon of the biphenyl linkage (cyano-ring side) |
| ~130 - 134 | Aromatic CH carbons |
| ~122 - 129 | Aromatic CH carbons |
| ~118 | Nitrile carbon (C≡N) |
| ~112 | Quaternary carbon attached to -CN |
Note: Predicted chemical shifts are based on computational models. The signals for quaternary carbons are typically weaker than those for protonated carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is required.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single line for each unique carbon atom.
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A larger number of scans (typically several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.
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Employ a wider spectral width to encompass the full range of carbon chemical shifts.
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Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.
Interpretation of the ¹³C NMR Spectrum
The most downfield signal at ~192 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The nitrile carbon will appear around ~118 ppm. The aromatic region will contain a number of signals corresponding to the twelve aromatic carbons. The quaternary carbons can be distinguished from the protonated carbons by their generally lower intensity and can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretching |
| ~2230 | Strong | C≡N (nitrile) stretching |
| ~1700 | Strong | C=O (aldehyde) stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretching |
| ~800-850 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| ~750-800 | Strong | C-H out-of-plane bending (meta-disubstituted ring) |
Experimental Protocol: IR Spectroscopy
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Sample Preparation:
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Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and convenient method.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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Record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Interpretation of the IR Spectrum
The IR spectrum will be dominated by two very strong and characteristic absorption bands: the nitrile stretch around 2230 cm⁻¹ and the aldehyde carbonyl stretch at approximately 1700 cm⁻¹. The presence of these two intense bands is strong evidence for the bifunctional nature of the molecule. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic rings.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 207 | High | Molecular ion [M]⁺ |
| 206 | Moderate | [M-H]⁺ |
| 179 | Moderate | [M-CO]⁺ or [M-CHO]⁺ |
| 152 | Moderate | [M-CO-HCN]⁺ or [M-CHO-HCN]⁺ |
| 126 | Low | Further fragmentation |
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
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Ionization: Electron Ionization (EI) at 70 eV is a common method that induces fragmentation and provides a characteristic fingerprint of the molecule.
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Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The molecular ion peak [M]⁺ at m/z 207 will confirm the molecular weight of the compound. The fragmentation pattern will be indicative of the structure. A prominent peak at [M-H]⁺ (m/z 206) is common for aldehydes. Loss of the formyl group as a radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da) would result in a significant fragment at m/z 178 or 179, respectively. Subsequent fragmentation of the biphenylnitrile core would lead to further characteristic ions.
Figure 2: Proposed mass spectrometry fragmentation pathway for 4'-Formyl-biphenyl-3-carbonitrile.
Conclusion
The comprehensive spectroscopic analysis of 4'-Formyl-biphenyl-3-carbonitrile, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data, in conjunction with the detailed experimental protocols and interpretation guidelines presented in this technical guide, will serve as a valuable resource for scientists working with this and related compounds. The synergistic use of these analytical techniques ensures the structural integrity and purity of the molecule, which is a critical prerequisite for its successful application in research and development.
References
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PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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ACD/Labs. NMR Prediction Software. [Link]
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NIST Chemistry WebBook. Biphenyl derivatives spectroscopic data. [Link]
